5,8,11-Nonadecatrienoic acid
Description
Structure
3D Structure
Properties
CAS No. |
62528-84-1 |
|---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
nonadeca-5,8,11-trienoic acid |
InChI |
InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h8-9,11-12,14-15H,2-7,10,13,16-18H2,1H3,(H,20,21) |
InChI Key |
HGXPNTRWDSQNGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CCC=CCC=CCCCC(=O)O |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways of 5,8,11 Nonadecatrienoic Acid
De Novo Synthesis Considerations in Organisms
The initial phase of building the carbon backbone of 5,8,11-nonadecatrienoic acid relies on the fundamental principles of fatty acid synthesis, with a notable deviation to accommodate its odd-numbered carbon chain.
In the vast majority of organisms, the de novo synthesis of fatty acids is a well-conserved process that utilizes acetyl-CoA as the primary building block. Acetyl-CoA is first carboxylated to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase. These two-carbon units from malonyl-CoA are then sequentially added to a growing acyl chain, a process that underpins the formation of most fatty acids. nih.govnih.gov
The repetitive condensation of malonyl-CoA with the growing acyl chain is orchestrated by a large, multi-enzyme complex known as fatty acid synthase (FAS). nih.govnih.gov This intricate molecular machinery catalyzes a cycle of condensation, reduction, dehydration, and another reduction, ultimately leading to the elongation of the fatty acid chain by two carbons in each cycle.
The synthesis of odd-chain fatty acids, such as the C19 backbone of this compound, introduces a crucial variation to the standard fatty acid synthesis pathway. Instead of using acetyl-CoA (a two-carbon molecule) as the initial primer, the synthesis of odd-chain fatty acids is initiated with propionyl-CoA, a three-carbon molecule. This propionyl-CoA primer is then elongated by the addition of two-carbon units from malonyl-CoA, resulting in a fatty acid with an odd number of carbon atoms.
The fungus Mortierella alpina is well-known for its ability to produce a variety of polyunsaturated fatty acids. While it is a prominent producer of the even-chained arachidonic acid (C20:4), certain mutant strains of M. alpina, particularly those deficient in Δ12-desaturase activity, have been shown to produce significant quantities of odd-chain fatty acids. This suggests that the enzymatic machinery of M. alpina is capable of utilizing odd-chain precursors and channeling them through its elongation and desaturation pathways. The production of odd-chain polyunsaturated fatty acids has been observed in various Mortierella fungi.
The biosynthesis of this compound is hypothesized to proceed through a series of odd-chain intermediates. The initial C17 precursor, 9-heptadecenoic acid , can be synthesized de novo using propionyl-CoA as a primer. In some microorganisms, such as the yeast Yarrowia lipolytica, the production of cis-9-heptadecenoic acid has been optimized by providing sodium propionate (B1217596) as a precursor for propionyl-CoA.
While direct evidence for the role of n-heptadecane is less common, some microorganisms possess the ability to oxidize alkanes to fatty acids, which could then enter the biosynthetic pathway. For instance, some bacteria can metabolize n-alkanes, potentially converting n-heptadecane into heptadecanoic acid, a saturated C17 fatty acid that could then be desaturated to 9-heptadecenoic acid.
Subsequent steps would involve the introduction of further double bonds and elongation of the carbon chain. This would likely proceed through the formation of 6,9-heptadecadienoic acid , followed by elongation to 8,11-nonadecadienoic acid , and a final desaturation step to yield the target molecule.
Unique Aspects of Odd-Chain Fatty Acid Biosynthesis Pathways
Elongation and Desaturation Pathways
Once an initial odd-chain fatty acid is synthesized, a series of elongation and desaturation reactions are required to introduce the characteristic double bonds and extend the carbon chain to its final C19 length. These reactions are catalyzed by specific elongase and desaturase enzymes.
The proposed pathway for the formation of this compound from 9-heptadecenoic acid is analogous to the well-established pathways for even-chain polyunsaturated fatty acids in organisms like Mortierella alpina. The key enzymes involved are:
Δ6-Desaturase: This enzyme would introduce a double bond at the Δ6 position of 9-heptadecenoic acid (C17:1) to form 6,9-heptadecadienoic acid (C17:2).
Elongase: An elongase enzyme would then add a two-carbon unit to 6,9-heptadecadienoic acid, resulting in the formation of 8,11-nonadecadienoic acid (C19:2).
Δ5-Desaturase: The final step would involve the action of a Δ5-desaturase, which introduces a double bond at the Δ5 position of 8,11-nonadecadienoic acid to produce this compound (C19:3).
This proposed pathway is supported by the known functions of these enzymes in the biosynthesis of other polyunsaturated fatty acids and the observed production of odd-chain polyunsaturated fatty acids in certain microorganisms.
Key Enzyme Systems: Fatty Acid Desaturases (FADS) and Elongation of Very Long Chain Fatty Acids (ELOVL)
The biosynthesis of long-chain polyunsaturated fatty acids is governed by two principal families of enzymes located in the endoplasmic reticulum: the Fatty Acid Desaturases (FADS) and the Elongation of Very Long Chain Fatty Acids (ELOVL) proteins. nih.govnih.gov FADS enzymes are responsible for introducing double bonds at specific positions within the fatty acid acyl chain, a process known as desaturation. nih.govmdpi.com The ELOVL enzymes, conversely, catalyze the addition of two-carbon units to the fatty acid chain, a rate-limiting step referred to as elongation. nih.govnih.gov The coordinated action of these enzyme systems is essential for converting shorter-chain dietary or de novo synthesized fatty acids into longer, more unsaturated fatty acids.
Role of Specific Delta-Desaturases (e.g., Δ5-, Δ6-, Δ9-desaturases)
Specific delta-desaturases are critical for determining the final structure of a polyunsaturated fatty acid by inserting double bonds at precise locations counted from the carboxyl end of the molecule.
Δ9-Desaturase: This enzyme is responsible for the initial desaturation of saturated fatty acids, creating monounsaturated fatty acids (MUFAs). nih.govmdpi.com For instance, it converts stearic acid (18:0) to oleic acid (18:1n-9). In the context of this compound, a Δ9-desaturase would likely act on a C19 saturated fatty acid precursor to generate a C19 monounsaturated fatty acid, the initial substrate for the PUFA synthesis pathway.
Δ6-Desaturase (FADS2): Encoded by the FADS2 gene, this is often the rate-limiting enzyme in the PUFA synthesis cascade. nih.govmdpi.com It introduces a double bond at the Δ6 position. In the n-9 pathway, FADS2 desaturates the precursor (e.g., oleic acid or its C19 analog) to create a dienoic acid. mdpi.comresearchgate.net
Δ5-Desaturase (FADS1): Encoded by the FADS1 gene, this enzyme acts after an elongation step, introducing a double bond at the Δ5 position. nih.govresearchgate.net This is typically the final desaturation step in the synthesis of trienoic acids like Mead acid and, by analogy, this compound.
Role of Specific Elongases (e.g., ELOVL2, ELOVL5)
The ELOVL family consists of several elongases with varying substrate specificities. For PUFA synthesis, ELOVL2 and ELOVL5 are particularly crucial.
ELOVL5: This enzyme is primarily involved in the elongation of C18 and C20 polyunsaturated fatty acids. nih.govbesjournal.com In the synthesis pathway analogous to Mead acid, ELOVL5 would catalyze the two-carbon chain elongation of the dienoic acid produced by Δ6-desaturase. For example, it elongates 18:2n-9 to 20:2n-9. Silencing of ELOVL5 has been shown to result in the accumulation of substrate fatty acids and a near-complete loss of their elongated products. nih.gov
ELOVL2: While ELOVL5 acts efficiently on C18-C20 substrates, ELOVL2 shows a higher preference for elongating C20 and C22 PUFAs. researchgate.netresearchgate.net In many vertebrates, ELOVL2, not ELOVL5, is considered essential for the final elongation steps leading to the synthesis of docosahexaenoic acid (DHA). researchgate.netresearchgate.net In the context of C19 or C20 trienoic acid synthesis, ELOVL5 is the more relevant elongase for the intermediate elongation step.
Alternating Elongation-Desaturation Mechanisms for PUFA Synthesis
The synthesis of long-chain PUFAs from their monounsaturated precursors is not a linear process but rather a cyclical series of enzymatic reactions. This mechanism involves the sequential and alternating action of desaturases and elongases. nih.govnih.gov
The pathway for this compound is hypothesized to mirror that of Mead acid (20:3n-9), starting from an odd-chain C19 monounsaturated precursor. The proposed sequence is as follows:
Initial Desaturation (Δ6): The C19 monounsaturated fatty acid is first acted upon by Δ6-desaturase (FADS2) to introduce a second double bond, creating a C19 dienoic acid.
Elongation: The resulting C19 dienoic acid is then elongated by ELOVL5, which adds two carbons to the chain, forming a C21 dienoic acid. Correction: Based on the structure of this compound (a C19 fatty acid), the pathway would not involve elongation beyond 19 carbons. A more plausible pathway starts with a shorter odd-chain precursor that is elongated to C19 before the final desaturation, or a C17 precursor is desaturated and elongated. A more likely pathway for a C19 triene involves starting with a shorter precursor, such as a C17:1 odd-chain fatty acid.
Δ6-Desaturation: A C17:1n-8 precursor is desaturated by FADS2 to form 6,9-heptadecadienoic acid (17:2n-8).
Elongation: This 17:2n-8 is then elongated by an elongase like ELOVL5 to produce 8,11-nonadecadienoic acid (19:2n-8).
Δ5-Desaturation: Finally, FADS1 acts on 19:2n-8 to introduce a double bond at the 5th position, yielding this compound (19:3n-8).
Final Desaturation (Δ5): This elongated dienoic acid then serves as a substrate for Δ5-desaturase (FADS1), which introduces the final double bond to produce the target molecule, this compound.
This iterative process allows for the precise construction of complex PUFAs with specific double bond configurations.
Substrate Specificity and Enzyme Kinetics of Desaturases and Elongases
The efficiency and regulation of PUFA biosynthesis are heavily dependent on the substrate specificity and kinetics of the involved enzymes. There is a competitive hierarchy among the different fatty acid families (n-3, n-6, and n-9) for the same set of FADS and ELOVL enzymes.
Generally, FADS2 (Δ6-desaturase) exhibits the highest affinity for n-3 substrates (e.g., alpha-linolenic acid), followed by n-6 substrates (e.g., linoleic acid), and finally n-9 substrates (e.g., oleic acid). This competition means that in the presence of sufficient essential fatty acids (n-3 and n-6), the synthesis of n-9 PUFAs like Mead acid (and likely this compound) is minimal.
The table below summarizes the primary roles and preferred substrates of the key enzymes.
| Enzyme | Gene | Function | Preferred Substrates | Key Products in n-9 Pathway |
|---|---|---|---|---|
| Δ9-Desaturase | SCD | Initial desaturation of SFA | Stearic acid (18:0), Palmitic acid (16:0) | Oleic acid (18:1n-9) |
| Δ6-Desaturase | FADS2 | Rate-limiting desaturation | ALA (n-3) > LA (n-6) > OA (n-9) | 6,9-Octadecadienoic acid (18:2n-9) |
| Elongase 5 | ELOVL5 | Elongation of C18-C20 PUFAs | C18 & C20 PUFAs | 8,11-Eicosadienoic acid (20:2n-9) |
| Δ5-Desaturase | FADS1 | Final desaturation step | DGLA (20:3n-6), ETA (20:4n-3), 20:2n-9 | Mead Acid (20:3n-9) |
Comparative Biosynthetic Routes in Different Organisms (e.g., Mammalian vs. Fungal)
The capability to synthesize PUFAs varies significantly across different biological kingdoms.
Mammalian Synthesis: Mammals possess the FADS and ELOVL enzymes necessary to elongate and desaturate fatty acids but lack the Δ12 and Δ15 desaturases required to synthesize linoleic acid (n-6) and alpha-linolenic acid (n-3) from oleic acid. nih.govnih.govdcu.ie Therefore, these are considered essential fatty acids that must be obtained from the diet. However, mammals can synthesize n-9 series PUFAs de novo from oleic acid, which is readily produced from saturated fats. mdpi.com The synthesis of odd-chain fatty acids is also possible, albeit at much lower levels, using propionyl-CoA derived from the metabolism of certain amino acids or from gut bacteria. wikipedia.org
Fungal Synthesis: Many fungal species, particularly oleaginous fungi, are potent producers of a wide array of fatty acids, including long-chain PUFAs. researchgate.netfrontiersin.org Unlike mammals, some fungi possess a complete enzymatic toolkit, including Δ12 and Δ15 desaturases, allowing them to produce essential fatty acids de novo. nih.gov The fundamental synthesis mechanism, involving fatty acid synthase followed by cycles of desaturation and elongation, is conserved. frontiersin.org Fungi like Mortierella alpina are used for the commercial production of arachidonic acid (n-6), and other species from the Mucoromycota phylum have been identified as promising sources of omega-6 PUFAs. nih.govoup.com These organisms represent a significant alternative source to traditional plant and animal oils for obtaining specific PUFAs.
Metabolism and Catabolic Pathways of 5,8,11 Nonadecatrienoic Acid
General Fatty Acid Catabolism: Beta-Oxidation Pathways
Beta-oxidation is the primary catabolic process by which fatty acid molecules are broken down to produce energy. wikipedia.org This process occurs within the mitochondria and involves a series of four recurring enzymatic reactions that sequentially shorten the fatty acid chain by two carbons, releasing acetyl-CoA, FADH₂, and NADH in each cycle. abcam.comaocs.org
As 5,8,11-nonadecatrienoic acid is both a polyunsaturated and an odd-chain fatty acid, its complete degradation requires additional enzymes beyond the core beta-oxidation pathway. wikipedia.org
Polyunsaturated Nature : The cis double bonds present in this compound must be addressed for beta-oxidation to proceed. Auxiliary enzymes, such as enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, are required to convert these cis bonds into the trans configuration that is recognized by the enzymes of the beta-oxidation spiral. youtube.com
Odd-Chain Nature : Standard beta-oxidation cycles continue until the final five carbons of the chain remain. The last thiolytic cleavage of the five-carbon acyl-CoA yields one molecule of acetyl-CoA (a two-carbon unit) and one molecule of propionyl-CoA (a three-carbon unit). libretexts.org The propionyl-CoA cannot be further oxidized in the beta-oxidation pathway and enters a separate three-step enzymatic sequence to be converted into succinyl-CoA. libretexts.org This succinyl-CoA can then enter the citric acid cycle.
The table below outlines the general steps for the beta-oxidation of an odd-chain polyunsaturated fatty acid like this compound.
| Step | Process | Key Enzyme(s) | Intermediate/Product | Location |
| 1 | Activation | Acyl-CoA Synthetase | Acyl-CoA | Cytosol |
| 2 | Transport | Carnitine Palmitoyltransferase System (CPT1, CAT, CPT2) | Acylcarnitine | Mitochondrial Membranes |
| 3 | Beta-Oxidation Cycles | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase | Acetyl-CoA, FADH₂, NADH | Mitochondrial Matrix |
| 4 | Handling of Double Bonds | Enoyl-CoA Isomerase, 2,4-Dienoyl-CoA Reductase | Modified Acyl-CoA intermediates | Mitochondrial Matrix |
| 5 | Final Cleavage | Thiolase | Acetyl-CoA + Propionyl-CoA | Mitochondrial Matrix |
| 6 | Propionyl-CoA Conversion | Propionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase, Methylmalonyl-CoA Mutase | Succinyl-CoA | Mitochondrial Matrix |
In addition to the mitochondria, beta-oxidation also occurs in peroxisomes. wikipedia.org Peroxisomal oxidation is particularly important for substrates that are not efficiently handled by mitochondria, such as very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids. wikipedia.orglibretexts.org The enzymes involved in peroxisomal beta-oxidation differ from their mitochondrial counterparts. A key distinction is the first step, which is catalyzed by an acyl-CoA oxidase that transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂). libretexts.org This H₂O₂ is then detoxified to water by the peroxisomal enzyme catalase.
While this compound is not a VLCFA, peroxisomes possess the necessary auxiliary enzymes, including 2,4-dienoyl-CoA reductase, for the degradation of polyunsaturated fatty acids. embopress.orgnih.gov Peroxisomal oxidation can shorten fatty acids to a medium-chain length (like octanoyl-CoA), after which they can be transported to the mitochondria for complete oxidation. wikipedia.org Specific studies analyzing the accumulation of acyl-CoAs during peroxisomal beta-oxidation of arachidonic acid (C20:4) have shown that reductase enzymes can be a rate-controlling step in the degradation process. nih.gov
Enzymatic Degradation Pathways and Formation of Bioactive Lipids
Polyunsaturated fatty acids (PUFAs) are precursors to a large family of potent signaling molecules known as oxylipins. mdpi.comcreative-proteomics.com These bioactive lipids are formed through three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. taylorandfrancis.comtaylorandfrancis.com
Lipoxygenases (LOXs) are a family of enzymes that catalyze the insertion of molecular oxygen into PUFAs to form hydroperoxy fatty acids. researchgate.net In humans, the main isoforms are 5-LOX, 12-LOX, and 15-LOX, named for the carbon position they oxygenate on arachidonic acid. nih.gov These hydroperoxides are precursors to various bioactive lipids, including leukotrienes and lipoxins.
While direct studies on this compound are scarce, research on its close structural analog, 5,8,11-eicosatrienoic acid (Mead acid, C20:3 n-9), provides significant insight. Studies have shown that 5,8,11-eicosatrienoic acid is readily converted by the 5-lipoxygenase pathway into leukotriene A₃ (LTA₃). nih.govnih.gov However, the subsequent conversion of LTA₃ to LTB₃ by LTA hydrolase is inefficient, suggesting that the enzyme requires a double bond at the C-14 position (absent in this substrate) for effective conversion. nih.gov Mead acid can also be metabolized by 5-LOX to 5-hydroxyeicosatrienoic acid (5-HETrE) and 5-oxoeicosatrienoic acid (5-oxo-ETrE). wikipedia.org Given the structural similarities, it is plausible that this compound could also serve as a substrate for LOX enzymes, though the specific products are not documented.
The cytochrome P450 (CYP450) monooxygenase system represents a third major pathway for PUFA metabolism. mdpi.com These enzymes convert PUFAs into a range of biologically active oxylipins through two main types of reactions: epoxidation, which forms epoxyeicosatrienoic acids (EETs), and hydroxylation, which forms hydroxyeicosatetraenoic acids (HETEs). bohrium.com In humans, CYP450 enzymes from the CYP4 family, particularly CYP4A and CYP4F subfamilies, are primarily responsible for producing ω- and (ω-1)-hydroxylated metabolites, such as 19-HETE and 20-HETE from arachidonic acid. nih.govnih.gov While this pathway is well-characterized for common C20 and C22 PUFAs, specific studies investigating this compound as a substrate for CYP450 enzymes have not been identified.
Formation of Oxylipin Metabolites from Polyunsaturated Fatty Acids
Oxylipins are a broad class of signaling molecules derived from the oxidation of PUFAs. nih.gov The enzymatic pathways described above—COX, LOX, and CYP450—are the primary routes for their formation. creative-proteomics.com These pathways convert PUFAs like linoleic acid, arachidonic acid, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) into hundreds of distinct bioactive metabolites. mdpi.com
These metabolites play crucial roles in regulating a vast array of physiological and pathological processes, including inflammation, immune responses, and cardiovascular function. mdpi.comcreative-proteomics.com Oxylipins derived from omega-6 PUFAs (like arachidonic acid) are often pro-inflammatory, while those derived from omega-3 PUFAs (like EPA and DHA) tend to be anti-inflammatory or pro-resolving. mdpi.com
The specific profile of oxylipin metabolites that may be formed from this compound is not well-documented. However, based on the metabolism of its C20 analog, Mead acid, it is known to be a precursor for 3-series leukotrienes (e.g., LTA₃, LTC₃, LTD₃) via the 5-LOX pathway. nih.gov This demonstrates that PUFAs structurally distinct from the common omega-3 and omega-6 families can be processed by these enzymatic systems to generate unique lipid mediators.
The table below summarizes the major enzymatic pathways and the general classes of oxylipin metabolites produced from PUFAs.
| Metabolic Pathway | Key Enzyme Family | Precursor PUFA Examples | General Class of Oxylipin Products |
| Cyclooxygenase Pathway | Cyclooxygenases (COX-1, COX-2) | Arachidonic Acid, EPA | Prostaglandins, Thromboxanes |
| Lipoxygenase Pathway | Lipoxygenases (5-LOX, 12-LOX, 15-LOX) | Arachidonic Acid, Mead Acid, Linoleic Acid | Leukotrienes, Lipoxins, Hydroxyeicosatetraenoic acids (HETEs) |
| Cytochrome P450 Pathway | Cytochrome P450 Monooxygenases (CYP4A, CYP4F, etc.) | Arachidonic Acid, EPA, DHA | Epoxyeicosatrienoic acids (EETs), Hydroxyeicosatetraenoic acids (HETEs) |
Retroconversion Mechanisms (e.g., Adrenic Acid to Arachidonic Acid)
Retroconversion is a metabolic process in which a longer-chain fatty acid is shortened, typically by one or more cycles of beta-oxidation, to produce a shorter-chain fatty acid. A well-studied example of this is the retroconversion of adrenic acid (22:4n-6) to arachidonic acid (20:4n-6). nih.govnih.gov Adrenic acid is a C22 polyunsaturated fatty acid that can be synthesized by the elongation of arachidonic acid. nih.gov The conversion of adrenic acid back to arachidonic acid involves a partial beta-oxidation process within the peroxisomes.
This retroconversion pathway is significant as it allows for the regulation of the cellular pool of arachidonic acid, a crucial precursor for the synthesis of various eicosanoids, which are signaling molecules involved in inflammation and other physiological processes. wikipedia.orgyoutube.commdpi.com Studies have shown that cultured bovine aortic endothelial cells can convert arachidonic acid to docosatetraenoic acid (adrenic acid) and can also retroconvert [3H]docosatetraenoic acid back to arachidonic acid. nih.gov This suggests that docosatetraenoic acid may serve as a storage form of arachidonic acid within the cell. nih.gov
Drawing a parallel to this established mechanism, a hypothetical retroconversion pathway for a C19 fatty acid like this compound could exist, potentially leading to the formation of a C17 polyunsaturated fatty acid. This process would likely involve a limited round of beta-oxidation, mirroring the shortening of adrenic acid to arachidonic acid. Such a pathway would provide a mechanism for the cell to produce shorter-chain polyunsaturated fatty acids with specific biological roles from a longer-chain precursor. However, it is important to note that while the enzymatic machinery for such a conversion exists within the general framework of fatty acid metabolism, specific evidence for the retroconversion of this compound has not been documented.
Interactive Data Tables
Table 1: Key Enzymes in the Catabolism of this compound
| Enzyme | Function | Cellular Location |
| Acyl-CoA Synthetase | Activates fatty acid to acyl-CoA | Cytoplasm |
| Carnitine Palmitoyltransferase I (CPT I) | Facilitates transport into mitochondria | Outer mitochondrial membrane |
| Carnitine-Acylcarnitine Translocase | Transports acylcarnitine across the inner mitochondrial membrane | Inner mitochondrial membrane |
| Carnitine Palmitoyltransferase II (CPT II) | Converts acylcarnitine back to acyl-CoA | Inner mitochondrial membrane |
| Acyl-CoA Dehydrogenase | Introduces a double bond in the acyl-CoA | Mitochondrial matrix |
| Enoyl-CoA Hydratase | Hydrates the double bond | Mitochondrial matrix |
| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes the hydroxyl group | Mitochondrial matrix |
| Thiolase | Cleaves the ketoacyl-CoA | Mitochondrial matrix |
| Enoyl-CoA Isomerase | Isomerizes cis or trans double bonds | Mitochondrial matrix |
| 2,4-Dienoyl-CoA Reductase | Reduces conjugated double bonds | Mitochondrial matrix |
| Propionyl-CoA Carboxylase | Carboxylates propionyl-CoA | Mitochondrial matrix |
| Methylmalonyl-CoA Epimerase | Converts D-methylmalonyl-CoA to L-methylmalonyl-CoA | Mitochondrial matrix |
| Methylmalonyl-CoA Mutase | Converts L-methylmalonyl-CoA to succinyl-CoA | Mitochondrial matrix |
Table 2: Comparison of Adrenic Acid to Arachidonic Acid Retroconversion and a Hypothetical Retroconversion of this compound
| Feature | Adrenic Acid to Arachidonic Acid Retroconversion | Hypothetical this compound Retroconversion |
| Starting Molecule | Adrenic Acid (22:4n-6) | This compound (19:3) |
| End Product | Arachidonic Acid (20:4n-6) | Hypothetical C17 Polyunsaturated Fatty Acid |
| Process | Partial beta-oxidation | Hypothetical partial beta-oxidation |
| Cellular Location | Peroxisomes | Likely peroxisomes |
| Significance | Regulates the cellular pool of arachidonic acid for eicosanoid synthesis. nih.govwikipedia.org | Could provide a mechanism to produce shorter-chain polyunsaturated fatty acids. |
| Evidence | Documented in various cell types, including endothelial cells. nih.gov | Hypothetical, based on established metabolic principles. |
Occurrence and Distribution in Biological Systems
Microbial Sources and Their Significance (e.g., Fungi like Mortierella alpina)
The occurrence of 5,8,11-nonadecatrienoic acid, an odd-chain polyunsaturated fatty acid, in biological systems is not widely documented. However, research into the lipid metabolism of certain fungi, particularly those of the genus Mortierella, has provided evidence for the biosynthesis of C19 polyunsaturated fatty acids.
Studies have shown that some arachidonic acid-producing Mortierella fungi can accumulate significant amounts of C17 and C19 polyunsaturated fatty acids in their mycelia when cultivated on media containing odd-chain n-alkanes. tandfonline.com Specifically, the formation of odd-chain fatty acids such as 8,11,14-cis-nonadecatrienoic acid (19:3ω5) has been observed. tandfonline.com The biosynthesis of these odd-chain fatty acids is initiated by the use of propionyl-CoA as a primer, in contrast to the acetyl-CoA used for even-chain fatty acids.
While direct isolation of the 5,8,11 isomer of nonadecatrienoic acid is not explicitly detailed, the enzymatic machinery present in these fungi is capable of producing the necessary double bond arrangement. For instance, the biosynthetic pathway for another novel odd-chain polyunsaturated fatty acid, 5,8,11,14,17-cis-nonadecapentaenoic acid (19:5ω2), is presumed to follow a similar enzymatic sequence to the omega-6 pathway that produces arachidonic acid, which involves delta-5 and delta-8 desaturases. tandfonline.com This suggests that under specific substrate provisions, such as an appropriate C19 precursor, the synthesis of this compound is plausible in these microbial systems.
The significance of these odd-chain polyunsaturated fatty acids in fungi is a subject of ongoing research. Their production demonstrates the metabolic flexibility of these microorganisms and their potential as bioreactors for producing novel fatty acids, provided the correct precursors are supplied.
Table 1: Examples of Odd-Chain Polyunsaturated Fatty Acids in Fungi
| Fungus | Precursor Substrate | Produced Odd-Chain PUFA | Reference |
| Mortierella sp. | Odd-chain n-alkanes | 8,11,14-cis-nonadecatrienoic acid (19:3ω5) | tandfonline.com |
| Mortierella sp. | Odd-chain n-alkanes | 5,8,11,14-cis-nonadecatetraenoic acid (19:4ω5) | tandfonline.com |
| Saprolegnia sp. | n-Pentadecanoic acid | 5,8,11,14,17-cis-nonadecapentaenoic acid (19:5ω2) | tandfonline.com |
Presence in Mammalian Tissues and Biological Fluids (General Context)
There is currently a lack of direct scientific evidence documenting the natural occurrence of this compound in mammalian tissues and biological fluids. Analytical studies of fatty acid profiles in various mammalian samples have not reported the presence of this specific odd-chain trienoic acid.
The biosynthesis of odd-chain fatty acids in mammals is generally a low-level process, initiated from propionyl-CoA, which can be derived from the metabolism of certain amino acids (isoleucine, valine, methionine, and threonine), cholesterol, or from the diet. While saturated odd-chain fatty acids such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) are found in trace amounts in mammalian tissues and are often used as biomarkers for dairy fat intake, the desaturation of a C19 backbone to form this compound has not been described.
In cases of essential fatty acid deficiency, the C20 analogue, 5,8,11-eicosatrienoic acid (Mead acid), is synthesized from oleic acid. The accumulation of Mead acid in serum phospholipids (B1166683) is a recognized biochemical marker of this deficiency state. However, a parallel pathway for the synthesis of a C19 trienoic acid from a C19 precursor has not been identified in mammals.
Table 2: Detection of this compound in Mammalian Systems
| Biological System | Presence of this compound | Notes |
| Mammalian Tissues | Not Reported | Scientific literature does not contain reports of its detection. |
| Biological Fluids (e.g., Serum) | Not Reported | Standard fatty acid profiling does not identify this compound. |
Distribution within Specific Lipid Classes (e.g., Phospholipids)
Given the absence of confirmed reports on the presence of this compound in mammalian systems, there is no information available regarding its distribution within specific lipid classes such as phospholipids, triglycerides, or cholesterol esters in these organisms.
In the microbial context where related C19 polyunsaturated fatty acids have been produced, such as in Saprolegnia sp., the novel 5,8,11,14,17-cis-nonadecapentaenoic acid was found to be incorporated into both nonpolar and polar lipids. tandfonline.com This suggests that if this compound were to be synthesized, it would likely be esterified into various lipid classes within the fungal cell, similar to other fatty acids. However, specific data on the positional distribution of this particular fatty acid within phospholipid molecules is not available.
Advanced Analytical Methodologies in 5,8,11 Nonadecatrienoic Acid Research
Lipidomics and Metabolipidomics Approaches
Lipidomics represents a comprehensive, systems-level analysis of lipids and their roles in biological processes. nih.govyoutube.com This field has expanded significantly with advancements in chromatography and mass spectrometry. nih.govmdpi.com Within this discipline, both global and targeted approaches are utilized to understand the lipid landscape, while metabolipidomics adds a dynamic layer by tracing the metabolic pathways of lipids like 5,8,11-Nonadecatrienoic acid.
Global, or untargeted, lipidomics aims to capture a complete snapshot of all lipid species within a biological sample. nih.gov This approach is invaluable for discovering novel lipids and for understanding the broad-scale changes in lipid composition under different physiological or pathological conditions. In the context of this compound, a global lipidomics analysis would identify not only the free fatty acid itself but also the various complex lipids into which it is incorporated, such as phospholipids (B1166683), triacylglycerols, and cholesteryl esters. Techniques like high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) are employed to separate and identify thousands of lipid species simultaneously, placing this compound within the broader context of the cellular lipidome.
In contrast to the broad survey of global lipidomics, targeted lipidomics focuses on the accurate quantification of a predefined set of lipid molecules. illinois.edujsbms.jp This method offers superior sensitivity and specificity for analyzing particular fatty acids like this compound. Typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with techniques like multiple reaction monitoring (MRM), targeted analysis can precisely measure the concentration of this specific nonadecatrienoic acid isomer even at very low levels. illinois.edujsbms.jpmdpi.com This approach is essential for validating findings from global analyses and for studies focusing specifically on the metabolic regulation or signaling functions of this compound.
Metabolipidomics integrates stable isotope labeling to study the dynamics of lipid metabolism in real-time. nih.govbiorxiv.org This technique has become a gold standard for investigating the synthesis, oxidation, elongation, and desaturation of fatty acids. nih.govbioscientifica.combioscientifica.com To study the dynamic pathways involving this compound, researchers can introduce precursors labeled with stable isotopes (e.g., ¹³C or ²H) into a biological system. nih.govbioscientifica.com By tracking the incorporation of these isotopes into this compound and its downstream metabolites over time using mass spectrometry, it is possible to determine absolute rates of its synthesis and turnover. nih.govnih.gov This provides critical insights into how metabolic fluxes related to this fatty acid are regulated.
Mass Spectrometry (MS) Techniques in Lipid Characterization
Mass spectrometry is the cornerstone of modern lipid analysis due to its high sensitivity and ability to provide detailed structural information. mdpi.comcas.cn When coupled with separation techniques like gas or liquid chromatography, MS can resolve the immense complexity of the lipidome.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the identification and quantification of total fatty acid composition in a sample. thepharmajournal.comthepharmajournal.com For analysis, lipids are first hydrolyzed to release free fatty acids, which are then chemically derivatized, most commonly into fatty acid methyl esters (FAMEs), to increase their volatility.
The FAMEs are then separated on a GC column based on their boiling points and polarity. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization method causes predictable fragmentation of the molecule. The resulting mass spectrum, a unique fragmentation pattern or "fingerprint," allows for the unambiguous identification of the fatty acid. The identification of the methyl ester of this compound would be based on its specific retention time and its characteristic mass spectrum.
| Fatty Acid Methyl Ester | Abbreviation | Hypothetical Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
|---|---|---|---|---|
| Palmitate | C16:0-ME | 15.2 | 270 | 74, 87, 143, 227 |
| Oleate | C18:1n9-ME | 17.3 | 296 | 55, 69, 83, 264 |
| 5,8,11-Nonadecatrienoate | C19:3n8-ME | 18.5 | 308 | 67, 79, 91, 108 |
Tandem Mass Spectrometry (MS-MS) is a powerful technique for determining the precise structure of lipids without the need for derivatization. When coupled with a soft ionization source like Electrospray Ionization (ESI), it allows for the analysis of intact complex lipids, such as phospholipids.
In an ESI-MS/MS experiment, a specific lipid ion (the precursor ion) is selected in the first mass analyzer. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. nih.gov The fragmentation patterns reveal key structural details. For a phospholipid, this analysis can identify the headgroup and the specific fatty acyl chains attached. The presence of this compound within a phospholipid can be confirmed by detecting a product ion corresponding to its carboxylate anion (m/z 291.23 in negative ion mode) or a characteristic neutral loss. youtube.comcas.cn This level of detail is crucial for understanding how and where this specific fatty acid is integrated into cellular membranes and lipid structures.
| Phospholipid Species | Precursor Ion (m/z) | Fragmentation Method | Characteristic Product Ions (m/z) | Inferred Acyl Chains |
|---|---|---|---|---|
| PC(16:0/18:1) | 759.57 | CID | 255.23, 281.25 | Palmitic acid (16:0), Oleic acid (18:1) |
| PE(18:0/20:4) | 767.54 | CID | 283.26, 303.23 | Stearic acid (18:0), Arachidonic acid (20:4) |
| PI(16:0/19:3) | 849.56 | CID | 255.23, 291.23 | Palmitic acid (16:0), this compound (19:3) |
Advancements in Molecular Ionization for Lipid Analysis
The analysis of lipids, including non-methylene-interrupted fatty acids like this compound, has been significantly advanced by the development of soft ionization techniques in mass spectrometry (MS). These methods allow for the ionization of intact lipid molecules with minimal fragmentation, which is crucial for accurate molecular weight determination and subsequent structural elucidation. spectroscopyonline.com The most commonly employed soft ionization techniques in lipidomics are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). spectroscopyonline.com
Electrospray Ionization (ESI)
ESI is a widely used technique for lipid analysis due to its high ionization efficiency for polar and charged molecules. acs.orgnih.gov Fatty acids, including this compound, are typically analyzed in the negative ion mode, where they are readily deprotonated to form [M-H]⁻ ions. nih.gov The efficiency of ESI can be influenced by the mobile phase composition; for instance, the presence of modifiers can enhance ionization. acs.org Tandem mass spectrometry (MS/MS) coupled with ESI is a powerful tool for structural characterization, as it allows for the fragmentation of the parent ion to yield diagnostic product ions that can help in identifying the fatty acid structure. acs.org
Atmospheric Pressure Chemical Ionization (APCI)
APCI is another valuable atmospheric pressure ionization technique that is well-suited for the analysis of less polar lipids. nih.govproquest.com It is particularly useful for neutral molecules that are difficult to ionize by ESI. nih.gov While fatty acids are often analyzed by ESI, APCI can provide complementary information and is effective for a broad range of lipid classes. nih.gov
Atmospheric Pressure Photoionization (APPI)
APPI has emerged as a powerful alternative for the analysis of nonpolar compounds that are challenging to ionize by ESI or APCI. acs.orgnih.gov Studies have shown that APPI can offer lower detection limits and higher signal-to-noise ratios for certain lipids compared to APCI and ESI. nih.gov This technique extends the range of ionizable compounds, making it a promising tool for comprehensive lipid profiling. acs.org
Recent Developments in Ionization for Non-Methylene-Interrupted Fatty Acids
Table 1: Comparison of Soft Ionization Techniques for Lipid Analysis
| Ionization Technique | Principle | Analytes | Advantages | Limitations |
|---|---|---|---|---|
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions. | Polar and charged molecules, including fatty acids. acs.orgnih.gov | High ionization efficiency, suitable for tandem MS. acs.org | Can be susceptible to ion suppression. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes a solvent spray, which then ionizes the analyte molecules through chemical reactions. | Less polar and neutral lipids. nih.govproquest.com | Complements ESI, good for a broad range of lipids. nih.gov | May cause more fragmentation than ESI. |
| Atmospheric Pressure Photoionization (APPI) | A UV lamp ionizes a dopant, which then ionizes the analyte molecules. | Nonpolar compounds. acs.orgnih.gov | Lower detection limits and higher sensitivity for certain lipids. nih.gov | Requires a suitable dopant. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | A laser strikes a matrix containing the analyte, causing desorption and ionization. | Wide range of molecules, including lipids. spectroscopyonline.com | High mass range, suitable for imaging. | Sample preparation can be critical. |
Chromatographic Separations Coupled with Detection Systems (e.g., Liquid Chromatography)
Liquid chromatography (LC) is a cornerstone of lipid analysis, enabling the separation of complex mixtures of fatty acids prior to their detection by mass spectrometry or other detectors. jsbms.jpjst.go.jp The choice of chromatographic mode, either normal-phase (NP) or reversed-phase (RP), depends on the specific analytical goal.
Normal-Phase Liquid Chromatography (NP-LC)
NP-LC separates molecules based on their polarity. researchgate.net It is particularly effective for separating lipid classes with different polar head groups. semanticscholar.orgnih.govresearchgate.net In the context of analyzing a sample containing this compound, NP-LC would be useful for isolating the free fatty acid fraction from other lipid classes like triglycerides or phospholipids. semanticscholar.orgnih.gov Typical mobile phases in NP-LC consist of nonpolar solvents like hexane, often with a small amount of a more polar solvent to modulate retention. nih.gov
Reversed-Phase Liquid Chromatography (RP-LC)
RP-LC is the most widely used chromatographic technique for fatty acid analysis. tandfonline.comoup.com It separates molecules based on their hydrophobicity. researchgate.net In RP-LC, the retention time of a fatty acid is directly proportional to its chain length and inversely proportional to the number of double bonds. oup.com Therefore, for a C19 fatty acid like this compound, its elution would be influenced by its three double bonds. The separation of isomers with the same chain length and number of double bonds can be challenging, but optimization of the mobile phase and column chemistry can achieve resolution. nih.gov C18 columns are the most common stationary phases used for this purpose. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for the comprehensive analysis of fatty acids. jsbms.jpjst.go.jp LC provides the separation of individual fatty acids from a complex mixture, while MS provides sensitive and specific detection, along with structural information. aocs.org For this compound, an LC-MS method would typically involve separation on a C18 column followed by ESI-MS in the negative ion mode. Tandem MS (LC-MS/MS) can be employed for further structural confirmation by analyzing the fragmentation patterns of the precursor ion.
Table 2: Typical Liquid Chromatography Parameters for Fatty Acid Analysis
| Parameter | Reversed-Phase LC | Normal-Phase LC |
|---|---|---|
| Stationary Phase | C18, C8 | Silica, Diol |
| Mobile Phase | Acetonitrile, Methanol, Water with additives (e.g., formic acid, ammonium acetate) | Hexane, Isopropanol, Ethyl acetate with polar modifiers |
| Separation Principle | Hydrophobicity (longer chain, more retention; more double bonds, less retention) oup.com | Polarity (more polar, more retention) researchgate.net |
| Application for this compound | Separation from other fatty acids based on chain length and unsaturation. | Separation of the free fatty acid class from other lipid classes. semanticscholar.orgnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including fatty acids. nih.govnih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of the carbon chain length, the number and position of double bonds, and their stereochemistry. nih.govaocs.org
¹H NMR Spectroscopy
In the ¹H NMR spectrum of a fatty acid like this compound, distinct signals can be observed for different types of protons. nih.gov
Olefinic protons (-CH=CH-) : These protons typically resonate in the region of 5.3-5.4 ppm. The coupling constants between these protons can provide information about the geometry (cis or trans) of the double bonds.
Allylic protons (-CH₂-CH=CH-) : Protons on the carbons adjacent to the double bonds appear around 2.0-2.3 ppm.
Bis-allylic protons (=CH-CH₂-CH=) : In polyunsaturated fatty acids with methylene-interrupted double bonds, these protons have a characteristic chemical shift around 2.8 ppm. For a non-methylene-interrupted fatty acid like this compound, the signals for the methylene groups between the double bonds would differ from this typical value.
Aliphatic chain protons (-CH₂-)n : The bulk of the methylene protons in the fatty acid chain resonate in the region of 1.2-1.6 ppm.
Terminal methyl protons (-CH₃) : The terminal methyl group typically appears as a triplet around 0.9 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum and is particularly useful for determining the positions of the double bonds. dss.go.thbch.ro
Carbonyl carbon (-COOH) : The carboxylic acid carbon resonates at the downfield end of the spectrum, typically around 175-180 ppm.
Olefinic carbons (-C=C-) : The sp² hybridized carbons of the double bonds appear in the region of 120-135 ppm. The precise chemical shifts can help in determining the position of the double bonds along the carbon chain.
Aliphatic carbons : The sp³ hybridized carbons of the methylene and methyl groups resonate in the upfield region of the spectrum (10-40 ppm).
2D NMR Techniques
For complex molecules, one-dimensional (1D) NMR spectra can be crowded. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for making unambiguous assignments. magritek.comslideshare.net COSY spectra show correlations between coupled protons, helping to trace the connectivity of the carbon chain. HSQC spectra correlate each proton with the carbon to which it is directly attached, aiding in the assignment of both ¹H and ¹³C signals.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxyl (-COOH) | 10-12 | 175-180 |
| Olefinic (-CH=CH-) | 5.3-5.4 | 120-135 |
| Methylene adjacent to COOH (α-CH₂) | ~2.3 | ~34 |
| Methylene between double bonds | Variable, depends on spacing | Variable, depends on spacing |
| Other methylene (-CH₂-) | 1.2-1.6 | 22-32 |
| Terminal methyl (-CH₃) | ~0.9 | ~14 |
Q & A
Q. How can researchers address reproducibility issues in studies of this compound’s bioactivity?
- Answer: Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by sharing raw chromatograms, spectral libraries, and cell line authentication reports. Collaborative ring trials with independent labs test protocol robustness. Pre-registration of hypotheses reduces publication bias .
Methodological Notes
- Data Presentation: Large datasets (e.g., GC-MS chromatograms) should be archived as supplementary materials, with processed data (peak areas, retention indices) in main tables .
- Theoretical Frameworks: Align lipid interaction studies with established models (e.g., membrane asymmetry theory) to guide hypothesis generation and experimental design .
- Statistical Rigor: Use mixed-effects models to account for biological variability in in vivo studies, reporting effect sizes and confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
